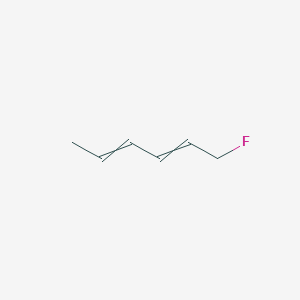
1-Fluorohexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorohexa-2,4-diene is an organic compound characterized by the presence of a fluorine atom attached to a conjugated diene system The molecular structure consists of a six-carbon chain with double bonds at the 2nd and 4th positions and a fluorine atom at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the fluorination of hexa-2,4-diene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Diels-Alder Reactions: As a conjugated diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like hydrogen halides (e.g., HBr) can add to the double bonds under both kinetic and thermodynamic control.
Nucleophilic Substitution: Nucleophiles such as amines can replace the fluorine atom, often requiring a catalyst or elevated temperatures.
Diels-Alder Reactions: These reactions typically occur at moderate temperatures and may require a catalyst to enhance the reaction rate.
Major Products Formed:
Electrophilic Addition: Products include 1,2-addition and 1,4-addition products depending on the reaction conditions.
Nucleophilic Substitution: Substituted dienes with various functional groups depending on the nucleophile used.
Diels-Alder Reactions:
Scientific Research Applications
1-Fluorohexa-2,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluorohexa-2,4-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The presence of the fluorine atom influences the electron density and reactivity of the double bonds, making it a versatile intermediate in organic synthesis. The compound can form resonance-stabilized carbocations during electrophilic addition reactions, which can then undergo further transformations .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
1-Fluorobutadiene: A fluorinated diene similar to 1-Fluorohexa-2,4-diene but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific fluorine substitution, which imparts distinct reactivity and stability compared to non-fluorinated dienes. This makes it valuable in applications requiring precise control over chemical reactivity and product formation .
Properties
CAS No. |
207306-24-9 |
|---|---|
Molecular Formula |
C6H9F |
Molecular Weight |
100.13 g/mol |
IUPAC Name |
1-fluorohexa-2,4-diene |
InChI |
InChI=1S/C6H9F/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 |
InChI Key |
KUCMGXWLFCRZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


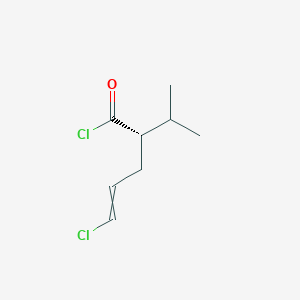
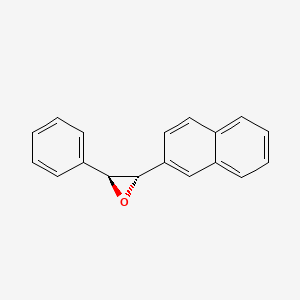
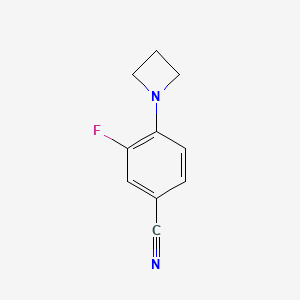
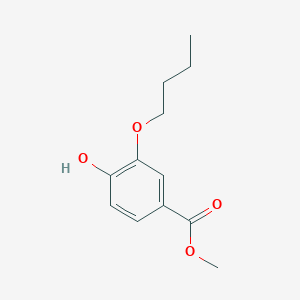
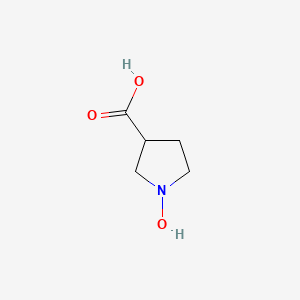
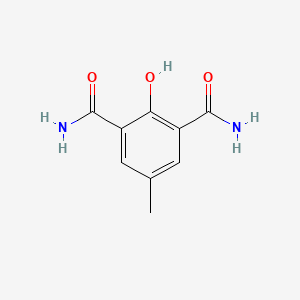
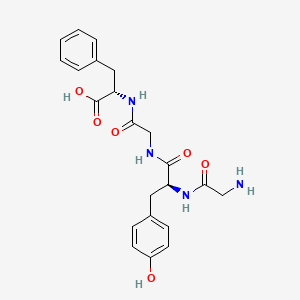
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
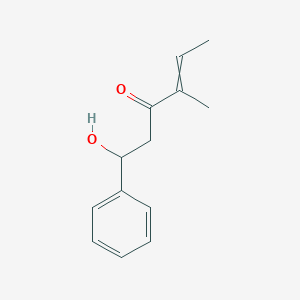
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
